Antibacterial Agents: Pyrimidine derivatives have shown promising results as antibacterial agents, particularly against Gram-positive bacteria [, , ].
Antiviral Agents: Certain pyrimidine analogs have demonstrated potential as antiviral agents, particularly against HIV [].
Anticancer Agents: Several pyrimidine-based compounds have emerged as potent anticancer agents by targeting various cellular pathways [, ].
Central Nervous System (CNS) Agents: Pyrimidine derivatives have been investigated for their potential to treat CNS disorders such as depression, anxiety, and Alzheimer's disease [, ].
Compound Description: SCH 66712 is a potent mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP2D6 [] and CYP3A4 []. This compound causes time- and NADPH-dependent loss of enzyme activity, suggesting a mechanism involving metabolic activation and covalent modification of the enzyme [, ]. Further research indicates that SCH 66712 inactivates CYP2D6 through protein adduction, likely involving a metabolite generated by phenyl group oxidation on the imidazole ring [].
Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for positron emission tomography (PET) imaging of cerebral adenosine A2A receptors (A2ARs) []. It exhibits favorable brain kinetics and suitable characteristics for visualizing A2ARs distribution in the brain, indicated by its high uptake in the striatum, a region known to have a high density of A2ARs [].
Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist []. It effectively induces calcium influx in cells expressing TRPV4 and elicits dose-dependent activation of TRPV4 whole-cell currents []. This compound demonstrates a significant role of TRPV4 in urinary bladder function, inducing bladder contraction and hyperactivity [].
Compound Description: A series of 4,6-disubstituted 2-(1-piperazinyl)pyridines were explored as potential serotonin 5-HT2A receptor antagonists []. This research aimed to refine a model for 5-HT2A receptor antagonists and investigate the structure-activity relationship within this class of compounds []. Some derivatives showed selectivity towards 5-HT2A/5-HT1A receptors, with compound 6-8 displaying the highest 5-HT2A receptor affinity (Ki = 34-78 nM) and acting as 5-HT2A antagonists in vivo [].
Compound Description: This compound was synthesized and labeled with carbon-14 and carbon-13 isotopes for potential use in pharmacological studies []. The specific biological target and activity of this compound are not disclosed in the provided abstract.
Compound Description: These compounds, with varying alkyl substituents and potential halogen or trifluoromethyl substitutions on the pyrimidine ring, were patented for their pharmacological applications []. The specific pharmacological target and effects of these compounds are not disclosed in the provided abstract.
7. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids []
Compound Description: This series of pyrido[2,3-d]pyrimidine derivatives was synthesized and evaluated for antibacterial activity []. Compounds with an 8-ethyl or 8-vinyl substituent and an unsubstituted piperazinyl group at position 2 (compounds 22 and 51, respectively) showed potent activity against gram-negative bacteria, including Pseudomonas aeruginosa, and exhibited greater potency than the reference compound piromidic acid [].
Compound Description: These compounds are potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation []. They have demonstrated various biological effects, including the suppression of neointima formation following balloon injury in rat carotid arteries []. Modifications to the 6,7-dimethoxyquinazoline moiety were investigated to understand structure-activity relationships and address metabolic polymorphism [].
Compound Description: This series of compounds, synthesized through a linear bi-step approach, was investigated for its potential as therapeutic agents []. These molecules were screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, with some exhibiting considerable activity []. Additionally, these compounds were evaluated for their hemolytic and cytotoxic profiles [].
Compound Description: This series of compounds, synthesized by a multi-step process involving the reaction of 2-furyl(1-piperazinyl)methanone with various substituted benzylsulfonyl chlorides, was explored for its therapeutic potential []. These molecules exhibited inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter []. Notably, compound 5h showed particularly potent inhibition of these enzymes, surpassing the activity of the reference standard eserine [].
11. 1-[2-Hydroxy-3-(4-aryl-1-piperazinyl)]propyl Derivatives of Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid [, ]
Compound Description: Two series of these derivatives were synthesized and characterized for their pharmacological properties, including analgesic and sedative activities [, ]. In the "writhing syndrome" test, all investigated compounds displayed significant analgesic effects, with some showing higher potency than acetylsalicylic acid [, ]. Many of these compounds also exhibited significant suppression of spontaneous locomotor activity in mice and prolonged barbiturate-induced sleep [, ].
13. 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives with modifications of the quinazoline moiety []
Compound Description: This research further explored the 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline series by focusing on modifications to the quinazoline moiety to enhance potency and address metabolic polymorphism []. Replacing the quinazoline with other heterocycles, such as pyrazolo[3,4-d]pyrimidine and quinoline, resulted in compounds retaining potent inhibitory activity against PDGFR phosphorylation [].
Compound Description: This compound, containing a 1,2,4-triazine core, was synthesized and investigated as an intermediate in the preparation of vardenafil []. Vardenafil is a medication used to treat erectile dysfunction by inhibiting phosphodiesterase type 5 (PDE5) [].
Compound Description: MCI-225 is a novel antidepressant with a unique pharmacological profile []. It acts as a selective norepinephrine reuptake inhibitor and a 5-HT3 receptor antagonist []. Preclinical studies demonstrate its efficacy in various animal models of depression []. Further investigations revealed its potential therapeutic utility in treating functional intestinal disorders [], pain [], urinary incontinence [, ], fibromyalgia, obesity, and weight gain [].
16. 3-Substituted 5,6-Diphenyl-as-triazines []
Compound Description: This series of compounds, featuring a 1,2,4-triazine core with various 3-position substituents, was synthesized by nucleophilic substitution reactions []. The study focused on developing synthetic methods to introduce functionalized carbon substituents at the 3-position of the as-triazine ring [].
17. 4-Methyl-2-piperazinyl pyrimidine []
Compound Description: This compound serves as a key synthetic intermediate in the production of medicaments, particularly those targeting blood sugar reduction []. The patent describes a method for its synthesis, highlighting its utility in accessing a variety of pharmacologically active compounds [].
Compound Description: This compound, synthesized via the arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole, was structurally characterized using X-ray crystallography []. The study revealed details about its molecular conformation and intermolecular interactions in the solid state [].
19. 8-(1-Piperazinyl)imidazo[1,2-a]pyrazines []
Compound Description: A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines was synthesized and evaluated for their binding affinity to adrenergic receptors (α1, α2, β1, and β2) and their hypoglycemic activity in a mouse model of insulin resistance []. Several compounds demonstrated high affinity for the α2 adrenergic receptor and potent blood glucose-lowering effects [].
Compound Description: This compound, containing a pyrimidine core with a complex substituted phenylbenzamide moiety, is the subject of a patent focused on its molecular salts, particularly the (D)-tartrate, (L)-tartrate, succinate, and malonate salts []. These salts are intended for pharmaceutical compositions and are claimed to have therapeutic potential in treating tumors [].
Compound Description: This compound, featuring a pyrimidine ring linked to a substituted phenyl ring through a sulfur atom, was structurally characterized using X-ray crystallography []. The study revealed details about its molecular conformation, bond lengths, and angles [].
Compound Description: This compound, containing a fused pyrimidine-pyran ring system with a tosyl (p-toluenesulfonyl) group, was structurally characterized using X-ray crystallography []. The study provided insights into its molecular conformation and intermolecular interactions in the solid state [].
Compound Description: This compound, incorporating a triazolo[1,5-c]pyrimidine core with a 2,6-dimethoxybenzenesulfonamide substituent, is part of a patent describing the synthesis and herbicidal activity of N-(triazoloazinyl)arylsulfonamide derivatives [].
24. Diverse Pyrimidine Molecules Bearing a Sulfonamide Moiety []
Compound Description: A series of diverse pyrimidine molecules containing a sulfonamide moiety was rationally designed and synthesized as potential inhibitors of ERK (extracellular signal-regulated kinase), a key protein kinase involved in cell growth and proliferation []. These compounds displayed antiproliferative activities against various cancer cell lines [].
Compound Description: LDN-193189 is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type of bone morphogenetic protein (BMP) receptor []. It effectively blocks BMP signaling and enhances liver regeneration in a partial hepatectomy model [].
Compound Description: DMH2 is another potent and selective inhibitor of ALK3, a BMP receptor, and demonstrates similar effects to LDN-193189 in enhancing liver regeneration after partial hepatectomy [].
Compound Description: Identified through virtual screening, this compound exhibits promising binding affinity to thymidylate synthase (TS) []. The study proposes it as a potential seed molecule for designing TS inhibitors for treating rheumatoid arthritis [].
Compound Description: PF-06700841 is a potent and selective dual inhibitor of JAK1 and TYK2, two kinases involved in cytokine signaling []. It is currently in Phase II clinical development for treating autoimmune diseases [].
31. Uracil-5-Tertiary Sulfonamides []
Compound Description: Two specific uracil-5-tertiary sulfonamides, "5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione" (I) and "N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" (II), were investigated using computational quantum chemical (CQC) methods to analyze their electronic structures, vibrational frequencies, and UV-Vis absorption properties [].
Compound Description: This series of compounds, characterized by a central pyrimidine ring flanked by thiophene units linked to heteroaryl groups, functions as "turn-off" fluorescence sensors for detecting nitroaromatic explosives []. These fluorophores exhibit sensitive and reversible fluorescence quenching upon exposure to nitro-explosive vapors [].
33. N-Arylsulfonamido-N'-arylpiperazine Derivatives as Glucokinase-Glucokinase Regulatory Protein Interaction Disruptors []
Compound Description: This study describes a novel approach to increase cytosolic glucokinase (GK) levels by disrupting the interaction between GK and its endogenous inhibitor, glucokinase regulatory protein (GKRP) []. The researchers identified N-arylsulfonamido-N'-arylpiperazine derivatives, particularly compound 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (AMG-3969), as potent and effective disruptors of the GK-GKRP interaction [].
34. 873140 []
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, a protein involved in HIV entry into cells []. It exhibits potent antiviral effects against HIV-1 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.